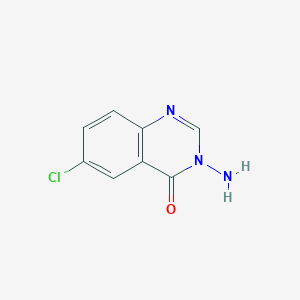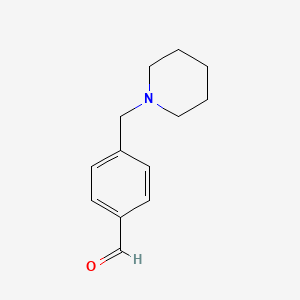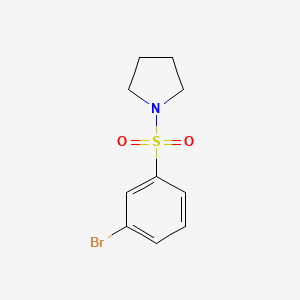
3-amino-6-chloroquinazolin-4(3H)-one
描述
3-amino-6-chloroquinazolin-4(3H)-one is a heterocyclic organic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and are often used as scaffolds in medicinal chemistry. The presence of both amino and chloro substituents on the quinazolinone ring enhances its potential for various chemical reactions and biological interactions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-6-chloroquinazolin-4(3H)-one typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-amino-5-chlorobenzamide with formamide under acidic conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the quinazolinone ring.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions such as temperature, pressure, and the use of catalysts. Continuous flow reactors and automated synthesis platforms may be employed to enhance yield and purity.
化学反应分析
Types of Reactions
3-amino-6-chloroquinazolin-4(3H)-one undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Condensation Reactions: The amino group can participate in condensation reactions with aldehydes or ketones to form imines or Schiff bases.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium methoxide or potassium thiolate in polar solvents like dimethyl sulfoxide.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed
Substitution Products: Derivatives with various functional groups replacing the chloro group.
Oxidation Products: Quinazolinone derivatives with additional oxygen-containing functional groups.
Reduction Products: Reduced forms of the quinazolinone ring with altered oxidation states.
科学研究应用
3-amino-6-chloroquinazolin-4(3H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential therapeutic effects, including anticancer, antimicrobial, and anti-inflammatory activities.
Industry: Utilized in the development of agrochemicals and dyes.
作用机制
The mechanism of action of 3-amino-6-chloroquinazolin-4(3H)-one depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or modulating receptors involved in disease pathways. The amino and chloro substituents play a crucial role in binding to molecular targets, influencing the compound’s efficacy and selectivity.
相似化合物的比较
Similar Compounds
3-aminoquinazolin-4(3H)-one: Lacks the chloro substituent, which may affect its reactivity and biological activity.
6-chloroquinazolin-4(3H)-one: Lacks the amino group, which may reduce its potential for certain chemical reactions and biological interactions.
3-amino-6-methylquinazolin-4(3H)-one: The methyl group may alter the compound’s lipophilicity and metabolic stability.
Uniqueness
3-amino-6-chloroquinazolin-4(3H)-one is unique due to the presence of both amino and chloro substituents, which enhance its versatility in chemical synthesis and its potential for diverse biological activities. The combination of these functional groups allows for a wide range of chemical modifications and interactions with biological targets.
属性
IUPAC Name |
3-amino-6-chloroquinazolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClN3O/c9-5-1-2-7-6(3-5)8(13)12(10)4-11-7/h1-4H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBLKVISBOLRJDY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)C(=O)N(C=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60429253 | |
| Record name | 3-amino-6-chloroquinazolin-4(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60429253 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5584-16-7 | |
| Record name | 3-amino-6-chloroquinazolin-4(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60429253 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 3-amino-6-chloroquinazolin-4(3H)-one exhibit its anti-inflammatory effects?
A1: The research suggests that this compound, particularly when structurally modified as described in the study [], interacts with the COX-2 enzyme. Molecular docking simulations showed that the compound could bind within the active site of COX-2, similar to the known anti-inflammatory drug ibuprofen. This binding is predicted to involve key amino acid residues like Arg121 and Tyr356. Furthermore, the study demonstrated that the compound, along with its derivatives, could inhibit the production of inflammatory mediators like TNF-α, NO, PGE2, and COX-2 in peritoneal macrophage cells. This inhibition of COX-2 activity and reduction of inflammatory mediators likely contribute to the observed anti-inflammatory effects.
Q2: What is the structural characterization of this compound and its derivatives synthesized in the study?
A2: The study synthesized this compound (compound 2) and two other derivatives. While the paper doesn't explicitly provide the molecular formula and weight, it states that the compounds were characterized using elemental analysis, IR, 1H NMR, and mass spectral data []. These techniques provide information about the elemental composition, functional groups, proton environments, and molecular weight of the compounds, respectively.
Q3: What does the research indicate about the in vivo efficacy of this compound and its derivatives?
A3: The study investigated the in vivo efficacy of the synthesized compounds using a rat model []. The compounds demonstrated anti-ulcerogenic activity, with compound 2 showing 24.60% inhibition at 1/20th of its LD50. Additionally, the compounds exhibited anti-inflammatory effects in an edema model, with compound 2 exhibiting 69.93% inhibition after 120 minutes at 1/20th of its LD50. The study also highlighted the hepatoprotective and gastric mucosa protective activities of the compounds against induced damage in rats. These findings suggest potential therapeutic benefits of these compounds.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[(Z)-1-pyridin-3-ylethylideneamino]urea](/img/structure/B1277009.png)
![3-[4-(Acetylamino)phenyl]acrylic acid](/img/structure/B1277011.png)


![[3-(2-Morpholinoethoxy)phenyl]methylamine](/img/structure/B1277017.png)







![Benzyl (2S)-2-[(tert-butoxycarbonyl)amino]-5-oxo-5-phenylpentanoate](/img/structure/B1277033.png)

